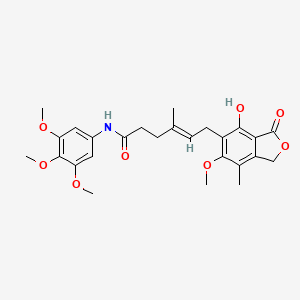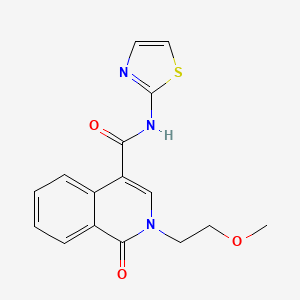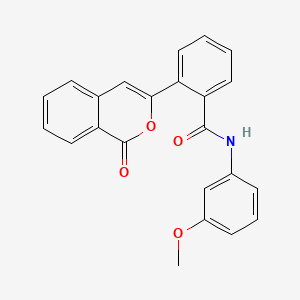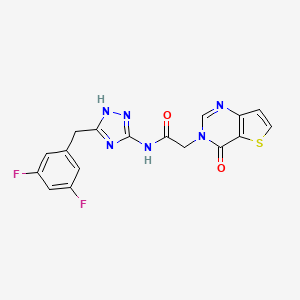![molecular formula C19H20N4O4 B11006439 N-(2-hydroxy-3-oxo-3,4-dihydroquinoxalin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11006439.png)
N-(2-hydroxy-3-oxo-3,4-dihydroquinoxalin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a quinoxaline core, a pyrrole ring, and a tetrahydropyran moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor.
Attachment of the Tetrahydropyran Moiety: This step might involve the use of a tetrahydropyran derivative in a nucleophilic substitution reaction.
Final Coupling: The final step would involve coupling the quinoxaline and pyrrole-tetrahydropyran intermediates through an acetamide linkage.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the quinoxaline core.
Reduction: Reduction reactions might target the carbonyl groups in the quinoxaline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with quinoxaline and pyrrole structures are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, such compounds might be explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The quinoxaline core could participate in π-π stacking interactions, while the pyrrole and tetrahydropyran moieties might engage in hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxamide.
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-ylamine.
Uniqueness
What sets N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide apart is its unique combination of these three moieties, which might confer distinct biological activities and chemical properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C19H20N4O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H20N4O4/c24-16(12-19(5-9-27-10-6-19)23-7-1-2-8-23)20-13-3-4-14-15(11-13)22-18(26)17(25)21-14/h1-4,7-8,11H,5-6,9-10,12H2,(H,20,24)(H,21,25)(H,22,26) |
Clé InChI |
JNWUMGAYFSZVIZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006360.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11006386.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B11006400.png)
![6-(2-fluorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11006403.png)
![N-[4-(acetylamino)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11006407.png)

![1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11006422.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11006424.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11006433.png)
![3-{2-[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B11006435.png)
